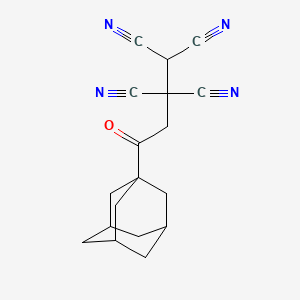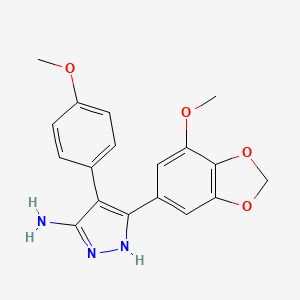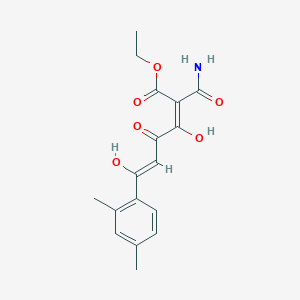
3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide is a complex organic compound featuring an adamantane core, which is a highly stable and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide typically involves multiple steps, starting with the functionalization of the adamantane coreThe reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano groups to amines or other derivatives.
Substitution: The adamantane core allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-1-cyano-1-(dicyanomethyl)-3-oxopropyl cyanide involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and rigidity, allowing the compound to effectively bind to target molecules. The cyano and oxo groups can participate in various chemical interactions, influencing the compound’s biological activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds like 1-adamantyl isocyanide and 1-adamantylamine share the adamantane core but differ in functional groups.
Homoadamantyl derivatives: These compounds have similar structures but with slight modifications to the adamantane core.
Uniqueness
Its stability and reactivity make it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
373387-37-2 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-4-oxobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H18N4O/c19-8-15(9-20)18(10-21,11-22)7-16(23)17-4-12-1-13(5-17)3-14(2-12)6-17/h12-15H,1-7H2 |
InChI Key |
FUIRCOCVQONYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11059163.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide](/img/structure/B11059168.png)
![4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one](/img/structure/B11059178.png)
![5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059181.png)
![ethyl 6'-amino-5'-cyano-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate](/img/structure/B11059187.png)

![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)
![2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11059207.png)
![2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B11059209.png)

![3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11059238.png)
![3'-(4-fluorophenyl)-5,7-dimethyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11059243.png)
